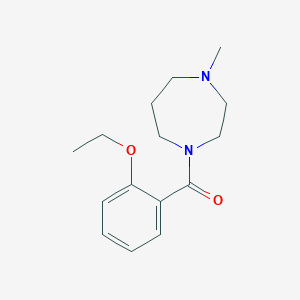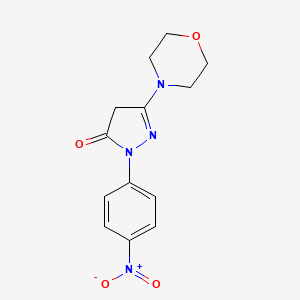![molecular formula C16H23ClN2O4S B5416817 2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine, also known as S 15535, is a chemical compound that belongs to the class of morpholine derivatives. It was first synthesized in 2003 by Servier Laboratories and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of S 15535 involves its selective antagonism of the 5-HT1A receptor, which leads to an increase in the release of serotonin in certain brain regions. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of S 15535.
Biochemical and Physiological Effects
S 15535 has been found to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-stress effects. It has also been shown to improve cognitive performance and memory in animal models, indicating its potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 15535 for lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor and a better understanding of its role in various physiological and pathological processes. However, one limitation of S 15535 is its relatively low potency compared to other 5-HT1A receptor antagonists, which may make it less useful for certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on S 15535, including further studies on its therapeutic potential in the treatment of anxiety, depression, and other mood disorders. Additionally, research could focus on the development of more potent and selective 5-HT1A receptor antagonists based on the structure of S 15535. Finally, studies could investigate the potential cognitive enhancing effects of S 15535 in humans.
Synthesemethoden
The synthesis of S 15535 involves the reaction of 4-chlorophenyl isocyanate with 4-methoxypiperidine to form the intermediate product, which is then treated with morpholine-4-sulfonyl chloride to give the final product. The synthesis method is relatively simple and efficient, with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
S 15535 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has also been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methoxypiperidin-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-15-6-8-18(9-7-15)24(20,21)19-10-11-23-16(12-19)13-2-4-14(17)5-3-13/h2-5,15-16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZNPLAIIDNXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5416738.png)
![4-(3-methylpiperidin-1-yl)-7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5416742.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)


![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)

![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)